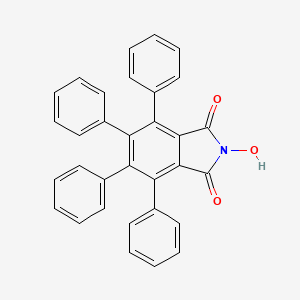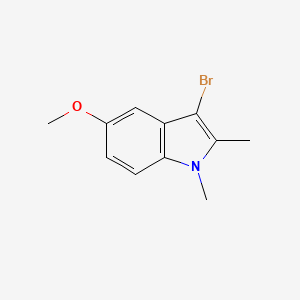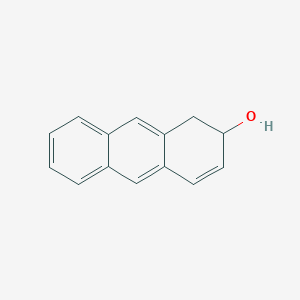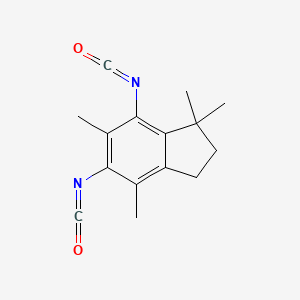
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of 1H-indene and contains two isocyanate groups at the 5 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with 1,1,4,6-tetramethyl-2,3-dihydro-1H-indene.
Nitration: The starting material undergoes nitration to introduce nitro groups at the 5 and 7 positions.
Reduction: The nitro groups are then reduced to amines.
Isocyanation: Finally, the amines are converted to isocyanates using phosgene or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient production.
化学反応の分析
Types of Reactions
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanates to form ureas.
Alcohols: React with isocyanates to form urethanes.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene involves the reactivity of the isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas and urethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles.
類似化合物との比較
Similar Compounds
1,1,4,6-Tetramethyl-2,3-dihydro-1H-indene: Lacks the isocyanate groups and has different reactivity.
1,1,5,6-Tetramethyl-2,3-dihydro-1H-indene: Similar structure but different substitution pattern.
Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-: Contains isocyanate groups but has a benzene ring instead of an indene structure.
Uniqueness
5,7-Diisocyanato-1,1,4,6-tetramethyl-2,3-dihydro-1H-indene is unique due to the presence of isocyanate groups at specific positions on the indene ring
特性
CAS番号 |
144810-25-3 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC名 |
4,6-diisocyanato-3,3,5,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C15H16N2O2/c1-9-11-5-6-15(3,4)12(11)14(17-8-19)10(2)13(9)16-7-18/h5-6H2,1-4H3 |
InChIキー |
OLARRVRGMZMJJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC(C2=C(C(=C1N=C=O)C)N=C=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


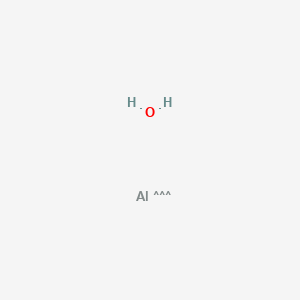

![Carbamoyl[2-(3,5-dioxopiperazin-1-yl)propyl]carbamic acid](/img/structure/B12543899.png)
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)

![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
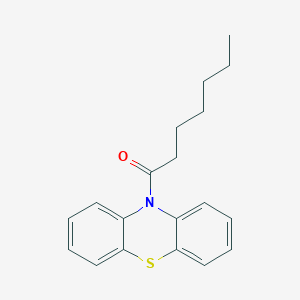
![4-[4-(Piperidin-1-yl)phenyl]morpholine](/img/structure/B12543919.png)
![2-Chloro-N-{2-methoxy-5-methyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}acetamide](/img/structure/B12543926.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
